molecular formula C6H11NO2 B12907924 Propan-2-yl ethenylcarbamate CAS No. 15895-81-5

Propan-2-yl ethenylcarbamate

Cat. No.: B12907924
CAS No.: 15895-81-5
M. Wt: 129.16 g/mol
InChI Key: DHRJFTZTGSEQJO-UHFFFAOYSA-N
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Description

Propan-2-yl ethenylcarbamate (IUPAC name: propan-2-yl (ethenyl)carbamate) is a carbamate derivative characterized by a propan-2-yl (isopropyl) group esterified to the carbamate oxygen and an ethenyl (vinyl) group attached to the carbamate nitrogen. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. Carbamates, in general, are known for their diverse applications, ranging from agrochemicals to pharmaceuticals, due to their structural versatility and reactivity.

Carbamates typically form via the reaction of alcohols with isocyanates or through urea-alcohol condensation. Its physical properties, such as solubility and stability, are inferred from structural analogs: the isopropyl group likely imparts lipophilicity, reducing water solubility compared to smaller carbamates like ethyl carbamate .

Properties

CAS No.

15895-81-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

propan-2-yl N-ethenylcarbamate

InChI

InChI=1S/C6H11NO2/c1-4-7-6(8)9-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)

InChI Key

DHRJFTZTGSEQJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl vinylcarbamate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with vinyl chloroformate. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of isopropyl vinylcarbamate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Isopropyl vinylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Mechanism of Action

The mechanism of action of isopropyl vinylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Propan-2-yl ethenylcarbamate with structurally or functionally related carbamates and esters:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Toxicity Applications
This compound C₆H₁₁NO₂ 129.16 Low (inferred) Not thoroughly studied Research chemical, potential monomer
Ethyl carbamate C₃H₇NO₂ 89.09 Moderate in water Carcinogenic (Group 2A) Food contaminant, laboratory reagent
Methyl carbamate C₂H₅NO₂ 75.07 High in water Low acute toxicity Pharmaceuticals, polymer precursors
Isopropyl acetate C₅H₁₀O₂ 102.13 Low in water Irritant (respiratory, skin) Solvent, flavoring agent

Key Comparisons:

Structural and Functional Differences Ethyl carbamate (EC): A well-studied carbamate formed in fermented beverages via urea-ethanol reactions. It is mutagenic and carcinogenic, with regulatory limits in foods . This compound differs in its branched alkyl group (isopropyl vs. ethyl) and vinyl substitution, which may alter reactivity and toxicity. Methyl carbamate: Smaller and more polar, it exhibits higher water solubility and lower toxicity.

Toxicity and Hazards Ethyl carbamate’s carcinogenicity is linked to metabolic activation to vinyl carbamate epoxide, a DNA-reactive species . This compound’s vinyl group raises similar concerns, but its toxicity profile remains uncharacterized.

Applications Ethyl carbamate is primarily a food safety concern, whereas methyl carbamate serves as a pharmaceutical intermediate.

Analytical Challenges Ethyl carbamate detection employs GC-MS and NMR, as noted in studies on fermented beverages . Similar methods may apply to this compound, though its structural complexity (e.g., branching) could complicate analysis.

Q & A

Q. What are the recommended synthetic protocols for Propan-2-yl ethenylcarbamate to ensure high purity and yield?

  • Methodological Answer : this compound can be synthesized via carbamate esterification under anhydrous conditions. Key steps include:
  • Reagent Selection : Use isopropyl alcohol and vinyl carbamoyl chloride in a molar ratio of 1:1.2 to favor carbamate formation .
  • Catalysis : Employ triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification : Perform column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in diethyl ether to isolate the product ≥98% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to identify carbamate NH (δ 5.2–5.8 ppm) and ethenyl protons (δ 4.9–5.3 ppm). Compare experimental shifts with DFT-predicted values to resolve ambiguities .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Ensure resolution <1.0 Å and R-factor <5% for accurate bond-length/angle determination .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ and fragment patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Mitigation : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coat, goggles) .
  • First Aid : For inhalation, administer artificial respiration and seek immediate medical attention. For skin contact, wash with 10% sodium bicarbonate solution .
  • Waste Disposal : Neutralize with 5% NaOH before incineration in a licensed facility .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Methodological Answer :
  • Dynamic Effects : NMR captures time-averaged conformers, while X-ray shows static structures. Compare temperature-dependent NMR (298–323 K) with low-temperature crystallography (100 K) to identify rotational barriers .
  • Computational Validation : Run DFT simulations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and overlay with crystallographic coordinates in Mercury (CCDC) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Mechanistic Modeling : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic attack sites .
  • Solvent Effects : Conduct COSMO-RS simulations in water, DMSO, and THF to assess solvation energies and transition-state stabilization .

Q. How should researchers design in vitro experiments to study the metabolic pathways of this compound?

  • Methodological Answer :
  • Hepatic Models : Use primary hepatocytes (rat/human) incubated with 1–100 µM compound. Quench reactions at 0, 15, 30, 60 min with acetonitrile .
  • Metabolite Profiling : LC-QTOF-MS (ESI+) in full-scan mode (m/z 50–1000) with MetaboLynx for untargeted metabolite identification .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzyme contributions .

Data Contradiction Analysis

Q. How to address discrepancies in toxicity data for this compound across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate studies using Hill slope models to identify threshold effects (EC₅₀ vs. NOAEL) .
  • Species-Specific Factors : Compare hepatocyte metabolism rates (human vs. rodent) via intrinsic clearance (CLint) calculations .

Ethical and Reporting Standards

Q. What ethical frameworks apply to in vivo studies involving this compound?

  • Methodological Answer :
  • IACUC Compliance : Follow ARRIVE 2.0 guidelines for animal trials, including randomization, blinding, and power analysis .
  • Data Transparency : Archive raw NMR/crystallography data in public repositories (e.g., Cambridge Structural Database, PRIDE) .

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